molecular formula C6H6INO2 B2660213 4-Iodo-6-methoxypyridin-3-ol CAS No. 431942-27-7

4-Iodo-6-methoxypyridin-3-ol

Cat. No. B2660213
CAS RN: 431942-27-7
M. Wt: 251.023
InChI Key: AUEKKHSBTAFFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-6-methoxypyridin-3-ol is a chemical compound with the molecular formula C6H6INO2 and a molecular weight of 251.02 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-6-methoxy-3-pyridinol . Its InChI code is 1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 . This indicates that the compound has an iodine atom at the 4th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring.


Physical And Chemical Properties Analysis

4-Iodo-6-methoxypyridin-3-ol is a solid compound . It has a molecular weight of 251.02 . The compound’s InChI key is AUEKKHSBTAFFDU-UHFFFAOYSA-N .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

1. Synthesis of Furan-Fused Heterocycles

Compounds structurally related to 4-Iodo-6-methoxypyridin-3-ol, such as 3-iodo-4-methoxypyridin-2-ones, have been used as precursors for synthesizing furan-fused heterocycles. These transformations involve Sonogashira-acetylide coupling, dealkylation, and furan annulation reactions, demonstrating the utility of these compounds in constructing complex heterocyclic structures (Conreaux et al., 2008).

2. Iodination and Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

The unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 3-alkoxypyridin-4-ols under certain conditions showcases the reactivity and potential of these compounds for generating novel heterocyclic structures. This reaction pathway provides insights into the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).

Material Sciences

3. Photovoltaic Applications

While not directly related to 4-Iodo-6-methoxypyridin-3-ol, studies on similar pyridine derivatives, such as the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, highlight the broader utility of pyridine compounds in enhancing photovoltaic performance. These modifications lead to significant improvements in open-circuit potential and electron lifetime, underscoring the role of pyridine derivatives in optimizing solar cell efficiency (Boschloo et al., 2006).

Biological Activities

4. Antiproliferative Activities

The synthesis and evaluation of N-pyridyl azoles, derived from 3-iodo-4-methoxypyridine, for their antiproliferative activity in melanoma cells indicate potential therapeutic applications. These findings suggest the utility of iodinated pyridine derivatives in developing compounds with anticancer properties (Hedidi et al., 2016).

5. DNA Interaction and Anticancer Activity of Copper(II) Complexes

Copper(II) complexes with derivatives of 4'-phenyl-2,2':6',2"-terpyridine, including methoxy phenyl groups, have been synthesized and characterized for their DNA interaction and anticancer activity. These studies highlight the potential of 4-Iodo-6-methoxypyridin-3-ol related compounds in medicinal chemistry and cancer therapy (Liang et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

4-iodo-6-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEKKHSBTAFFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 ml (3 molar, 150 mmol) of hydrochloric acid were added to a solution of 25.1 g (purity 82%, 61.3 mmol) of 4-iodo-2-methoxy-5-(tetrahydro-2H-pyran-2-yloxy)pyridine in 50 ml of dioxane and 50 ml of water, and the mixture was stirred at RT for 2 h. The reaction mixture was then filtered and the precipitate was rinsed with water and dried under high vacuum. Yield: 13.5 g (purity 93%, 81% of theory)
Quantity
50 mL
Type
reactant
Reaction Step One
Name
4-iodo-2-methoxy-5-(tetrahydro-2H-pyran-2-yloxy)pyridine
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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